1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Description
1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
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Scientific Research Applications
Photochromic Properties
Research on related compounds, specifically benzimidazol[1,2a]pyrrolidin-2-ones, has shown that they can exhibit significant photochromic properties. These compounds, synthesized through the condensation of various anhydrides with diamines, demonstrate thermally stable and highly colored photochromes. This suggests potential applications in materials science, particularly in the development of photoresponsive materials, which could have implications for optical storage devices, smart windows, and photo-switchable coatings (Kose & Orhan, 2006).
Synthesis and Biological Evaluation
Compounds with structural similarities to 1-benzyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one have been synthesized and evaluated for biological activities. For example, fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting potential utility in neuroimaging for neurodegenerative disorders. The biodistribution studies in rats aligned with the known localization of PBRs, indicating these compounds could serve as imaging agents in medical diagnostics (Fookes et al., 2008).
Material Science Applications
Novel polyimides derived from aromatic dianhydrides and diamines, including those containing pyridine moieties, have been synthesized. These materials exhibit desirable properties such as solubility in common solvents, good thermal stability, and excellent mechanical properties. Such polyimides could find applications in the electronics industry, especially in the production of insulating materials and films due to their low dielectric constants and high thermal stability (Wang et al., 2006).
Antioxidant Properties
Studies on 6-substituted-2,4-dimethyl-3-pyridinols have unveiled interesting antioxidant properties. These compounds, synthesized through specific synthetic strategies, have been identified as some of the most effective phenolic chain-breaking antioxidants. This highlights the potential of this compound and related compounds in developing antioxidant therapies or in the stabilization of materials sensitive to oxidative degradation (Wijtmans et al., 2004).
Chemical Synthesis and Reactivity
Research into quaternary salts of N,N'-linked biazoles and related systems, including compounds with similar structural frameworks to the one , has provided insights into their reactivity with nucleophiles. Such studies contribute to a deeper understanding of the chemical behavior of these compounds, paving the way for their application in synthetic organic chemistry and potentially in the design of new drugs (Castellanos et al., 1985).
Properties
IUPAC Name |
1-benzyl-4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-20-12-21(2)14-25(13-20)35-19-24(33)18-32-27-11-7-6-10-26(27)30-29(32)23-15-28(34)31(17-23)16-22-8-4-3-5-9-22/h3-14,23-24,33H,15-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKBWIWNAZTFJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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